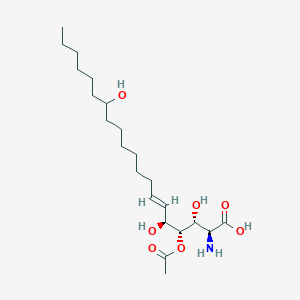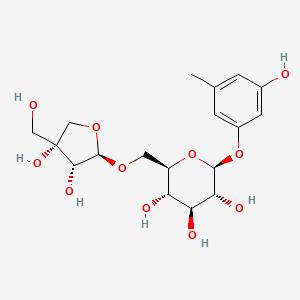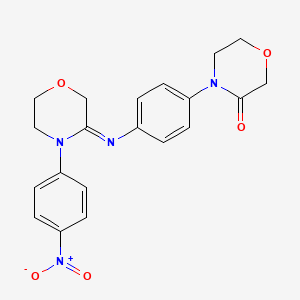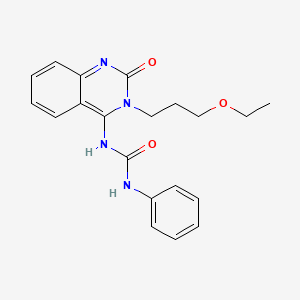![molecular formula C15H21Cl2N3O2 B14110166 4-amino-N-[(3S)-1-azabicyclo[2.2.2]octan-3-yl]-5-chloro-2-methoxybenzamide;hydrochloride](/img/structure/B14110166.png)
4-amino-N-[(3S)-1-azabicyclo[2.2.2]octan-3-yl]-5-chloro-2-methoxybenzamide;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Zacopride hydrochloride is a potent antagonist at the 5-HT3 receptor and an agonist at the 5-HT4 receptor. It has been studied for its antiemetic, anxiolytic, and nootropic effects in animal models. Additionally, zacopride hydrochloride has shown pro-respiratory effects, reducing sleep apnea and reversing opioid-induced respiratory depression .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of zacopride hydrochloride involves the reaction of 4-amino-5-chloro-2-methoxybenzoic acid with quinuclidin-3-amine under specific conditions. The reaction typically requires a solvent such as dimethyl sulfoxide (DMSO) and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of zacopride hydrochloride follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and pH, to ensure high yield and purity of the final product .
化学反応の分析
Types of Reactions
Zacopride hydrochloride undergoes various chemical reactions, including:
Oxidation: Zacopride hydrochloride can be oxidized under specific conditions to form different oxidation products.
Reduction: The compound can be reduced to form its corresponding reduced derivatives.
Substitution: Zacopride hydrochloride can undergo substitution reactions, where functional groups are replaced by other groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product but generally involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized forms of zacopride hydrochloride, while reduction may produce reduced derivatives .
科学的研究の応用
Zacopride hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a reference compound in studies involving 5-HT3 and 5-HT4 receptors.
Biology: Studied for its effects on serotonin receptors and its potential role in modulating neurotransmission.
Medicine: Investigated for its potential therapeutic effects in conditions such as anxiety, depression, and respiratory disorders.
Industry: Used in the development of new pharmaceuticals targeting serotonin receptors .
作用機序
Zacopride hydrochloride exerts its effects by antagonizing the 5-HT3 receptor and agonizing the 5-HT4 receptor. This dual action modulates neurotransmission, leading to its anxiolytic, antiemetic, and pro-respiratory effects. The compound stimulates the 5-HT4 receptors on the adrenal glands, increasing aldosterone secretion .
類似化合物との比較
Similar Compounds
Ondansetron: Another 5-HT3 receptor antagonist used primarily as an antiemetic.
Metoclopramide: A 5-HT4 receptor agonist with prokinetic and antiemetic properties.
Granisetron: A selective 5-HT3 receptor antagonist used to prevent nausea and vomiting
Uniqueness
Zacopride hydrochloride is unique due to its dual action as both a 5-HT3 receptor antagonist and a 5-HT4 receptor agonist. This combination of actions provides a broader range of therapeutic effects compared to compounds that target only one receptor type .
特性
分子式 |
C15H21Cl2N3O2 |
|---|---|
分子量 |
346.2 g/mol |
IUPAC名 |
4-amino-N-[(3S)-1-azabicyclo[2.2.2]octan-3-yl]-5-chloro-2-methoxybenzamide;hydrochloride |
InChI |
InChI=1S/C15H20ClN3O2.ClH/c1-21-14-7-12(17)11(16)6-10(14)15(20)18-13-8-19-4-2-9(13)3-5-19;/h6-7,9,13H,2-5,8,17H2,1H3,(H,18,20);1H/t13-;/m1./s1 |
InChIキー |
ITXVOUSORXSTQH-BTQNPOSSSA-N |
異性体SMILES |
COC1=CC(=C(C=C1C(=O)N[C@@H]2CN3CCC2CC3)Cl)N.Cl |
正規SMILES |
COC1=CC(=C(C=C1C(=O)NC2CN3CCC2CC3)Cl)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-Chloro-6-methyl-2-(thiazol-2-yl)-1-(p-tolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14110091.png)
![5-{3-[4-(2,3-dimethylphenyl)piperazin-1-yl]-3-oxopropyl}-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B14110094.png)
![2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(4-nitrophenyl)acetamide](/img/structure/B14110101.png)

![N-(3-bromobenzyl)-3-{4-oxo-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-5(4H)-yl}propanamide](/img/structure/B14110115.png)

![3-allyl-8-(2,4-dimethoxyphenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14110129.png)


![(E)-1-(8-bromo-3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-3-(dimethylamino)prop-2-en-1-one](/img/structure/B14110143.png)

![methyl 4-chloro-2-({[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetyl}amino)benzoate](/img/structure/B14110148.png)
![2-(1,3-benzodioxol-5-yl)-5-(3-fluoro-4-methoxybenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B14110157.png)
![8-[(2-Chlorophenyl)methylamino]-3-methyl-7-[(2-methylphenyl)methyl]purine-2,6-dione](/img/structure/B14110159.png)
